2-(2,4-dioxo-3-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(4-ethoxyphenyl)acetamide
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Overview
Description
2-{2,4-DIOXO-3-PHENYL-1H,2H,3H,4H-THIENO[3,2-D]PYRIMIDIN-1-YL}-N-(4-ETHOXYPHENYL)ACETAMIDE is a complex organic compound that belongs to the thienopyrimidine class. Thienopyrimidines are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Preparation Methods
The synthesis of thienopyrimidine derivatives, including 2-{2,4-DIOXO-3-PHENYL-1H,2H,3H,4H-THIENO[3,2-D]PYRIMIDIN-1-YL}-N-(4-ETHOXYPHENYL)ACETAMIDE, typically involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives. One common method involves heating thiophene-2-carboxamides in formic acid to afford thienopyrimidin-4-ones . Another approach uses 2,2,6-trimethyl-4H-1,3-dioxin-4-one in xylene to produce β-keto amides, which are then cyclized to thienopyrimidine-2,4-diones by heating with pyrrolidine in toluene using calcium chloride as a desiccant .
Chemical Reactions Analysis
2-{2,4-DIOXO-3-PHENYL-1H,2H,3H,4H-THIENO[3,2-D]PYRIMIDIN-1-YL}-N-(4-ETHOXYPHENYL)ACETAMIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the phenyl ring, using reagents like halogens or alkylating agents.
Scientific Research Applications
This compound has significant applications in scientific research, particularly in the fields of chemistry, biology, and medicine. It has been studied for its potential as an anticancer agent due to its ability to inhibit specific enzymes involved in DNA repair . Additionally, it has shown promise in antimicrobial research, demonstrating activity against various bacterial and fungal strains .
Mechanism of Action
The mechanism of action of 2-{2,4-DIOXO-3-PHENYL-1H,2H,3H,4H-THIENO[3,2-D]PYRIMIDIN-1-YL}-N-(4-ETHOXYPHENYL)ACETAMIDE involves the inhibition of key enzymes and molecular pathways. For instance, it can inhibit poly (ADP-ribose) polymerase-1 (PARP-1), an enzyme involved in DNA repair. By inhibiting PARP-1, the compound compromises the cancer cell DNA repair mechanism, leading to genomic dysfunction and cell death .
Comparison with Similar Compounds
Similar compounds to 2-{2,4-DIOXO-3-PHENYL-1H,2H,3H,4H-THIENO[3,2-D]PYRIMIDIN-1-YL}-N-(4-ETHOXYPHENYL)ACETAMIDE include other thienopyrimidine derivatives such as thieno[3,4-b]pyridine and pyrano[2,3-d]pyrimidine-2,4-dione . These compounds share similar structural features and biological activities but differ in their specific substituents and functional groups, which can influence their potency and selectivity in various applications .
Properties
Molecular Formula |
C22H19N3O4S |
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Molecular Weight |
421.5 g/mol |
IUPAC Name |
2-(2,4-dioxo-3-phenylthieno[3,2-d]pyrimidin-1-yl)-N-(4-ethoxyphenyl)acetamide |
InChI |
InChI=1S/C22H19N3O4S/c1-2-29-17-10-8-15(9-11-17)23-19(26)14-24-18-12-13-30-20(18)21(27)25(22(24)28)16-6-4-3-5-7-16/h3-13H,2,14H2,1H3,(H,23,26) |
InChI Key |
WKVZXHQPZVYREF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CN2C3=C(C(=O)N(C2=O)C4=CC=CC=C4)SC=C3 |
Origin of Product |
United States |
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